Cas no 146574-41-6 (1-Hydroxy Carvedilol)

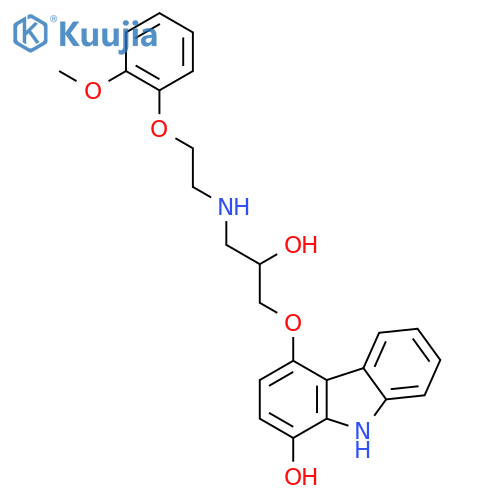

1-Hydroxy Carvedilol structure

商品名:1-Hydroxy Carvedilol

CAS番号:146574-41-6

MF:C24H26N2O5

メガワット:422.473646640778

CID:151648

1-Hydroxy Carvedilol 化学的及び物理的性質

名前と識別子

-

- 9H-Carbazol-1-ol,4-[2-hydroxy-3-[[2-(2-methoxyphenoxy)ethyl]amino]propoxy]-

- 1-Hydroxy Carvedilol

- 4-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-1-ol

-

- インチ: InChI=1S/C24H26N2O5/c1-29-20-8-4-5-9-21(20)30-13-12-25-14-16(27)15-31-22-11-10-19(28)24-23(22)17-6-2-3-7-18(17)26-24/h2-11,16,25-28H,12-15H2,1H3

- InChIKey: UQJJKVKQRTUYJW-UHFFFAOYSA-N

- ほほえんだ: OC(CNCCOC1C=CC=CC=1OC)COC1C2=C(NC3C2=CC=CC=3)C(O)=CC=1

計算された属性

- せいみつぶんしりょう: 422.184172

- どういたいしつりょう: 422.184172

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 6

- 重原子数: 31

- 回転可能化学結合数: 10

- 複雑さ: 538

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 96

じっけんとくせい

- 密度みつど: 1.305

- ふってん: 702°Cat760mmHg

- フラッシュポイント: 378.3°C

1-Hydroxy Carvedilol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Biosynth | WFA57441-25 mg |

1-Hydroxy carvedilol |

146574-41-6 | 25mg |

$1,170.00 | 2022-12-28 | ||

| Biosynth | WFA57441-1 mg |

1-Hydroxy carvedilol |

146574-41-6 | 1mg |

$120.00 | 2022-12-28 | ||

| TRC | H825055-5mg |

1-Hydroxy Carvedilol |

146574-41-6 | 5mg |

$207.00 | 2023-05-18 | ||

| Biosynth | WFA57441-5 mg |

1-Hydroxy carvedilol |

146574-41-6 | 5mg |

$390.00 | 2022-12-28 | ||

| Biosynth | WFA57441-50 mg |

1-Hydroxy carvedilol |

146574-41-6 | 50mg |

$1,872.00 | 2022-12-28 | ||

| TRC | H825055-50mg |

1-Hydroxy Carvedilol |

146574-41-6 | 50mg |

$1642.00 | 2023-05-18 | ||

| Biosynth | WFA57441-10 mg |

1-Hydroxy carvedilol |

146574-41-6 | 10mg |

$624.00 | 2022-12-28 | ||

| TRC | H825055-100mg |

1-Hydroxy Carvedilol |

146574-41-6 | 100mg |

$ 4500.00 | 2023-09-07 |

1-Hydroxy Carvedilol 関連文献

-

1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229

-

Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953

146574-41-6 (1-Hydroxy Carvedilol) 関連製品

- 146574-43-8(3-Hydroxy Carvedilol)

- 142227-51-8(5’-Hydroxyphenyl Carvedilol)

- 142227-49-4(4’-Hydroxyphenyl Carvedilol)

- 123372-14-5((R)-(+)-O-Desmethyl Carvedilol)

- 918903-20-5(Carvedilol Bis-carbazole)

- 1261395-96-3(4-Hydroxycarvedilol D5)

- 123372-13-4((S)-(-)-O-Desmethyl Carvedilol)

- 95093-99-5((R)-Carvedilol)

- 72956-44-6(O-Desmethyl Carvedilol)

- 95094-00-1((S)-Carvedilol)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量